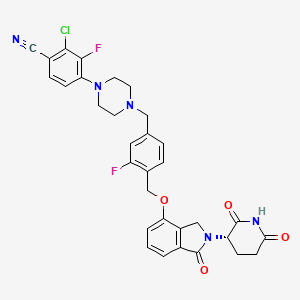
ROR|At agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ROR|At agonist 2” is a synthetic ligand that targets the retinoic acid receptor-related orphan receptor gamma-t (RORγt). This receptor is a nuclear receptor involved in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17. The modulation of RORγt activity has significant implications for the treatment of autoimmune diseases and cancer .
Preparation Methods
The synthesis of “ROR|At agonist 2” involves the design and discovery of ligands with a novel N-sulfonamide tetrahydroquinoline scaffold. The synthetic route includes the preparation of the indole fragment via a SnAr/reductive cyclization cascade sequence and the benzaldehyde fragment from 2,4-dichlorobenzoic acid. The final step involves a reductive alkylation sequence between the indole and benzaldehyde intermediates .
Chemical Reactions Analysis
“ROR|At agonist 2” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and tetrahydroquinoline moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
“ROR|At agonist 2” has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of RORγt ligands.
Biology: The compound is employed to investigate the role of RORγt in the differentiation of T helper 17 cells and the production of interleukin 17.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases and cancer by modulating the immune response.
Industry: The compound is used in the development of new drugs targeting RORγt for various inflammatory and autoimmune conditions
Mechanism of Action
The mechanism of action of “ROR|At agonist 2” involves binding to the RORγt receptor, stabilizing the receptor’s active conformation, and promoting the recruitment of coactivator molecules. This interaction enhances the transcriptional activity of RORγt, leading to increased differentiation of T helper 17 cells and production of interleukin 17. The critical role of residue Trp317 in the receptor’s activation has been identified as a key factor in the compound’s mechanism of action .
Comparison with Similar Compounds
“ROR|At agonist 2” is unique compared to other similar compounds due to its novel N-sulfonamide tetrahydroquinoline scaffold. Similar compounds include:
Inverse agonists of RORγt: These compounds inhibit the activity of RORγt and reduce the production of interleukin 17.
Other RORγt agonists: These compounds also activate RORγt but may have different scaffolds and binding affinities. The uniqueness of “this compound” lies in its specific scaffold and its ability to selectively modulate RORγt activity
Properties
Molecular Formula |
C30H30F3N3O4S |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
N-[(1S)-2-cyano-1-(4-ethylsulfonylphenyl)ethyl]-3-propan-2-yl-4-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C30H30F3N3O4S/c1-4-41(38,39)24-12-5-20(6-13-24)25(15-16-34)35-29(37)21-7-14-26-28(17-21)40-18-27(19(2)3)36(26)23-10-8-22(9-11-23)30(31,32)33/h5-14,17,19,25,27H,4,15,18H2,1-3H3,(H,35,37)/t25-,27?/m0/s1 |
InChI Key |
PYNADGCIKYWLSV-PVCWFJFTSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)












